molecular formula C24H23ClN2O6S B5991298 METHYL 2-{2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDO}BENZOATE

METHYL 2-{2-[N-(4-ETHOXYPHENYL)4-CHLOROBENZENESULFONAMIDO]ACETAMIDO}BENZOATE

Cat. No.: B5991298
M. Wt: 503.0 g/mol
InChI Key: PWCRXTBQDVSRBL-UHFFFAOYSA-N
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Description

Methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine.

    Acylation: The sulfonamide intermediate is then reacted with 2-aminobenzoic acid to form the acetamido derivative.

    Esterification: Finally, the acetamido derivative is esterified with methanol in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{2-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate
  • Methyl 2-{2-[N-(4-ethoxyphenyl)4-fluorobenzenesulfonamido]acetamido}benzoate

Uniqueness

Methyl 2-{2-[N-(4-ethoxyphenyl)4-chlorobenzenesulfonamido]acetamido}benzoate is unique due to the presence of both ethoxy and chloro substituents, which can influence its reactivity and interaction with biological targets. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 2-[[2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O6S/c1-3-33-19-12-10-18(11-13-19)27(34(30,31)20-14-8-17(25)9-15-20)16-23(28)26-22-7-5-4-6-21(22)24(29)32-2/h4-15H,3,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCRXTBQDVSRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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